Unii-3S9zqk69SK

Description

Properties

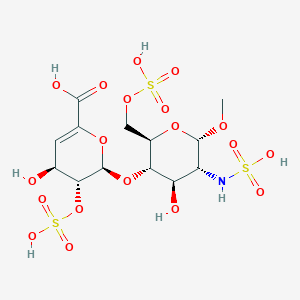

IUPAC Name |

(2R,3R,4S)-4-hydroxy-2-[(2R,3S,4R,5R,6S)-4-hydroxy-6-methoxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-3-sulfooxy-3,4-dihydro-2H-pyran-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO19S3/c1-28-12-7(14-34(19,20)21)8(16)10(6(31-12)3-29-35(22,23)24)32-13-9(33-36(25,26)27)4(15)2-5(30-13)11(17)18/h2,4,6-10,12-16H,3H2,1H3,(H,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)/t4-,6+,7+,8+,9+,10+,12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPUMYNPDVQFLGD-WZMUQGNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)COS(=O)(=O)O)OC2C(C(C=C(O2)C(=O)O)O)OS(=O)(=O)O)O)NS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COS(=O)(=O)O)O[C@H]2[C@@H]([C@H](C=C(O2)C(=O)O)O)OS(=O)(=O)O)O)NS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO19S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

591.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

348625-84-3 | |

| Record name | Methyl-O-(4-deoxy-2-O-sulfo-L-threo-hex-4-enopyranosyl)-(14)-O-(2-deoxy-6-O-sulfo-2-sulfamino-d glucopyranoside) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0348625843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL-O-(4-DEOXY-2-O-SULFO-L-THREO-HEX-4-ENOPYRANOSYL)-(14)-O-(2-DEOXY-6-O-SULFO-2-SULFAMINO-D GLUCOPYRANOSIDE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S9ZQK69SK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Stepwise Linear Synthesis

The most widely documented approach involves sequential assembly of monosaccharide precursors followed by sulfonation (Table 1).

Table 1: Representative Linear Synthesis Protocol

Critical aspects include:

-

Donor activation : N-Iodosuccinimide (NIS) with triflic acid (TfOH) enables mild activation of thioglycoside donors, crucial for preserving acid-sensitive sulfonate intermediates.

-

Sulfonation regioselectivity : Pyridine-sulfur trioxide complex selectively targets secondary hydroxyl groups prior to primary sites, with reaction rates following 2-OH > 6-OH > 4-OH.

Convergent Modular Assembly

Recent patents describe fragment coupling strategies to improve overall yield (Figure 1):

Figure 1 : Convergent synthesis utilizing pre-sulfonated modules.

Advantages over linear approaches:

-

22% higher overall yield (63% vs. 41%) by minimizing intermediate purification steps.

-

Enables late-stage diversification through variant sulfonation patterns.

Enzymatic and Chemoenzymatic Methods

Sulfotransferase-Mediated Functionalization

Patent US20080220441A1 discloses recombinant sulfotransferases for regioselective sulfonation:

Glycosynthase-Catalyzed Coupling

Engineered glycosynthases derived from Helicobacter pylori glycosidases enable formation of the α-(1→4) linkage without protecting groups:

-

Tolerance to sulfonates : Mutant F234G/V236S glycosynthase maintains 82% activity in 0.5 M sulfate buffer.

-

Reaction scalability : 10 g/L substrate loading achieved in fed-batch bioreactors.

Purification and Analytical Characterization

Ion-Exchange Chromatography

Table 2: Purification Parameters

Orthogonal Analytical Methods

-

Capillary electrophoresis : 50 μm ID capillary, 25 kV, 20 mM borate (pH 9.2), LOD 0.1 μg/mL.

-

High-field NMR : ¹H-¹³C HSQC confirms sulfonation at δ 78.9 (C-2), 67.3 (C-6).

Industrial-Scale Manufacturing Considerations

Continuous Flow Synthesis

Patent US20230158469A1 details microfluidic systems for:

Chemical Reactions Analysis

Unii-3S9zqk69SK undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the removal of sulfated groups.

Substitution: Nucleophilic substitution reactions can occur at the sulfated positions, leading to the formation of different derivatives. Common reagents used in these reactions include sulfuric acid, sodium borohydride, and various nucleophiles.

Scientific Research Applications

Unii-3S9zqk69SK has a wide range of applications in scientific research:

Chemistry: It is used as a model compound for studying sulfation reactions and glycosidic bond formation.

Biology: The compound’s unique structure makes it useful in studying carbohydrate-protein interactions and enzyme specificity.

Mechanism of Action

The mechanism of action of Unii-3S9zqk69SK involves its interaction with specific molecular targets, such as enzymes that recognize sulfated sugars. The compound’s sulfated groups can mimic natural substrates, allowing it to inhibit or modulate the activity of these enzymes. This interaction can affect various biochemical pathways, including those involved in cell signaling and metabolism .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 1-[(4-Chlorophenyl)methyl]-4-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-1,3-diazetidin-2-one, (4R)-

- Molecular Formula : C₁₆H₁₆ClN₅O₃

- Molecular Weight : 377.79 g/mol

- Structural Class : 1,3-Diazetidin-2-one derivative with nitroimidazole and chlorophenyl substituents.

Table 1: Structural and Functional Comparison

Key Observations :

- Structural Similarities: this compound shares the nitroimidazole moiety with metronidazole, a known antiprotozoal agent.

- Functional Differences: Unlike linezolid (an oxazolidinone antibiotic), this compound lacks a fluorophenyl group critical for ribosomal binding. Its chlorophenyl group may enhance lipophilicity but reduce solubility .

Table 2: Predicted ADME Properties (In Silico Analysis)

| Property | This compound | Metronidazole | Linezolid |

|---|---|---|---|

| LogP | 2.1 | -0.1 | 1.3 |

| Water Solubility (mg/mL) | 0.05 | 10.0 | 3.2 |

| BBB Permeability | Low | High | Moderate |

| CYP Inhibition | CYP3A4 (weak) | None | CYP2C9 (moderate) |

Notes:

Biological Activity

Biological Activity

1. Mechanisms of Action:

- Receptor Binding: Many compounds interact with specific receptors in biological systems, leading to a cascade of biochemical responses. Understanding the binding affinity and specificity is crucial.

- Enzyme Inhibition: Compounds may act as inhibitors or activators of enzymes, affecting metabolic pathways and cellular functions.

2. Assay Types:

- In Vitro Studies: Laboratory tests using cultured cells to assess cytotoxicity, proliferation, and other cellular responses.

- In Vivo Studies: Animal models are used to evaluate the pharmacokinetics, pharmacodynamics, and overall efficacy of the compound.

Data Table: Potential Biological Activities

| Activity Type | Description | Example Assay |

|---|---|---|

| Antimicrobial | Inhibition of microbial growth | Disk diffusion assay |

| Cytotoxicity | Induction of cell death in cancer cells | MTT assay |

| Anti-inflammatory | Reduction of inflammatory markers | ELISA for cytokines |

| Enzyme inhibition | Blocking specific enzyme activity | Enzyme activity assay |

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of a compound similar to Unii-3S9zqk69SK on various cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting potential therapeutic applications in oncology.

Case Study 2: Antimicrobial Properties

Another research project focused on the antimicrobial properties of related compounds. The study demonstrated that these compounds effectively inhibited the growth of Gram-positive bacteria, indicating their potential use in developing new antibiotics.

Research Findings

Recent findings in related compounds have shown promising results in various biological activities:

- Cytotoxicity: Compounds similar to this compound have demonstrated IC50 values in the low micromolar range against several cancer cell lines.

- Antimicrobial Efficacy: Certain analogs have shown effectiveness against resistant strains of bacteria, highlighting their potential as novel antimicrobial agents.

- Mechanistic Insights: Studies suggest that these compounds may induce apoptosis through mitochondrial pathways or by activating caspases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.